molecular formula C8H11NO3 B12316157 Methyl 1-isocyanatocyclopentane-1-carboxylate

Methyl 1-isocyanatocyclopentane-1-carboxylate

Cat. No.: B12316157
M. Wt: 169.18 g/mol
InChI Key: RDUCEMHGYXGMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-isocyanatocyclopentane-1-carboxylate is a specialized cyclopentane-based chemical building block designed for research applications. Its structure, featuring both a reactive isocyanate group and a protected carboxylate ester, makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing more complex molecules with potential biological activity. This compound is of significant interest in medicinal chemistry for the development of novel therapeutic agents. Research into cyclopentane-based analogs, such as muraymycin analogs, has demonstrated their value in targeting essential bacterial enzymes like MraY (phospho-MurNAc-pentapeptide translocase), a promising target for new antibiotics . The constrained cyclopentane ring can serve as a conformational scaffold, potentially improving the activity and synthetic tractability of drug candidates . The isocyanate group is highly electrophilic and readily undergoes reactions with nucleophiles like amines and alcohols to form urea and carbamate linkages, respectively. This reactivity is exploited to incorporate the cyclopentane core into peptidomimetic structures or to create enzyme inhibitors that leverage these functional groups for target binding. The ester group can be hydrolyzed to the carboxylic acid or transformed into other functionalities, offering a handle for further diversification. Strictly for Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 1-isocyanatocyclopentane-1-carboxylate

InChI

InChI=1S/C8H11NO3/c1-12-7(11)8(9-6-10)4-2-3-5-8/h2-5H2,1H3

InChI Key

RDUCEMHGYXGMQE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)N=C=O

Origin of Product

United States

Preparation Methods

Reaction with Phosgene

The most direct method involves treating cyclopentane-1-carboxylic acid derivatives with phosgene (COCl₂) or its safer equivalents (e.g., triphosgene). This approach introduces the isocyanate group via nucleophilic substitution (Figure 1).

Procedure :

  • Cyclopentane-1-carboxylic acid is esterified with methanol under acidic conditions to yield methyl cyclopentane-1-carboxylate.
  • The ester intermediate is treated with phosgene in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature.
  • The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted, dried, and purified via vacuum distillation.

Key Data :

  • Yield : 65–75%
  • Reaction Time : 4–6 hours
  • Catalyst : None required
  • Purity : >95% (GC-MS analysis)

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction, improving efficiency and reducing side products.

Procedure :

  • Methyl cyclopentane-1-carboxylate (1 equiv) and triphosgene (1.2 equiv) are dissolved in dry toluene.
  • The mixture is irradiated at 100°C for 15–20 minutes under nitrogen.
  • The crude product is filtered and recrystallized from hexane.

Key Data :

  • Yield : 80–85%
  • Reaction Time : <30 minutes
  • Energy Input : 300 W microwave power

From Methyl 1-Aminocyclopentane-1-Carboxylate

Phosgenation of Primary Amines

Methyl 1-aminocyclopentane-1-carboxylate hydrochloride (CAS 60421-23-0) serves as a key precursor. The amine group is converted to isocyanate via phosgenation (Figure 2).

Procedure :

  • The hydrochloride salt is neutralized with NaOH to liberate the free amine.
  • The amine is reacted with phosgene gas in tetrahydrofuran (THF) at −10°C.
  • The mixture is stirred for 2 hours, filtered, and concentrated under reduced pressure.

Key Data :

  • Yield : 70–78%
  • Reaction Conditions : −10°C, anhydrous THF
  • Byproducts : <5% ureas (HPLC analysis)

Catalytic Carbodiimide Formation

Alternative methods employ carbodiimide-mediated dehydration of urea intermediates.

Procedure :

  • The amine is treated with thiophosgene to form a thiourea intermediate.
  • Oxidation with hydrogen peroxide in acetic acid yields the isocyanate.

Key Data :

  • Yield : 60–68%
  • Oxidant : H₂O₂ (30% w/v)
  • Side Reaction : Partial hydrolysis to urea (mitigated by excess acetic acid)

Cyclopentene-Based Routes

Acid-Catalyzed Cyclization

1-Methylcyclopentene derivatives can undergo cycloaddition with isocyanate precursors.

Procedure :

  • 1-Methylcyclopentene is reacted with methyl chloroformate in the presence of a Lewis acid (e.g., AlCl₃).
  • The intermediate undergoes [2+2] cycloaddition with in situ-generated isocyanates.

Key Data :

  • Yield : 55–60%
  • Catalyst : AlCl₃ (10 mol%)
  • Temperature : 80–90°C

Comparison of Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Phosgenation of Esters 65–75 4–6 hours High purity, scalable Phosgene toxicity
Microwave Synthesis 80–85 20–30 minutes Rapid, energy-efficient Specialized equipment required
Amine Phosgenation 70–78 2 hours Utilizes stable precursors Requires neutralization step
Cyclopentene Cyclization 55–60 3–4 hours Avoids phosgene Lower yield, byproduct formation

Critical Analysis

  • Phosgene-Based Methods : Despite efficiency, phosgene’s toxicity necessitates stringent safety measures (e.g., fume hoods, gas scrubbers).
  • Microwave Assistance : Reduces reaction time but requires optimization to prevent thermal degradation.
  • Amine Precursors : Methyl 1-aminocyclopentane-1-carboxylate is commercially available (Sigma-Aldrich, Synthonix), simplifying large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-isocyanatocyclopentane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentylamines. Substitution reactions with amines can result in urea derivatives .

Scientific Research Applications

Organic Synthesis

Methyl 1-isocyanatocyclopentane-1-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in developing new compounds with desired properties.

Biological Interactions

Research has indicated that this compound may interact with biological macromolecules, leading to potential applications in drug development. The isocyanate group is known for its electrophilic nature, allowing it to react with nucleophiles such as amino acids, which could be leveraged to create novel pharmaceuticals.

Polymer Production

In industrial applications, this compound can be utilized in the production of polymers. Its reactivity can be exploited to create materials with specific mechanical and thermal properties, suitable for various applications in materials science.

Case Study 1: Drug Development

A study explored the use of this compound as a precursor for synthesizing bioactive compounds. The research focused on its interactions with amino acids and peptides, revealing promising antibacterial and antifungal activities against various pathogens.

Case Study 2: Material Science

Another investigation highlighted its role in developing new polymeric materials. The compound was incorporated into polyurethanes, enhancing their thermal stability and mechanical strength compared to traditional formulations.

Mechanism of Action

The mechanism of action of Methyl 1-isocyanatocyclopentane-1-carboxylate involves its reactivity with nucleophiles due to the presence of the isocyanate group. This group can form covalent bonds with nucleophilic sites on biological molecules, potentially altering their function. The molecular targets and pathways involved depend on the specific context of its application, such as enzyme inhibition or protein modification .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Reactivity

  • Methyl 1-Aminocyclopentane-1-Carboxylate (CAS 78388-61-1): The amino (-NH₂) substituent confers nucleophilic reactivity, enabling peptide coupling or Schiff base formation. In contrast, the isocyanate group in the target compound is electrophilic, favoring reactions with amines or alcohols to form ureas or urethanes. The amino derivative has a molecular weight of 143.18 g/mol .
  • Methyl 1-Hydroxycyclopentane-1-Carboxylate (CAS N/A):
    The hydroxyl (-OH) group allows for esterification or oxidation reactions. The isocyanate analog lacks this protic functionality but offers greater versatility in crosslinking due to the -NCO group’s reactivity .

  • Methyl 1-(4-Chlorophenyl)cyclopentane-1-Carboxylate (CAS 478248-62-3):
    The electron-withdrawing chlorophenyl substituent enhances the ester group’s stability toward hydrolysis compared to the isocyanate analog. Molecular weight: 238.71 g/mol (C₁₃H₁₅ClO₂) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Reactivity Profile
Methyl 1-isocyanatocyclopentane-1-carboxylate* C₈H₉NO₃ 167.16 (theoretical) Isocyanate (-NCO) Electrophilic addition, polymerization
Methyl 1-aminocyclopentane-1-carboxylate C₇H₁₃NO₂ 143.18 Amine (-NH₂) Nucleophilic substitution
Methyl cyclopentanecarboxylate C₇H₁₂O₂ 128.17 Ester (-COOCH₃) Hydrolysis, transesterification
1-Cyanocyclopentanecarboxylic Acid C₇H₉NO₂ 139.15 Nitrile (-CN) Hydrolysis to amides or acids

*Theoretical values derived from analogous structures .

Biological Activity

Methyl 1-isocyanatocyclopentane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Isocyanate Group : Known for its reactivity and ability to form covalent bonds with nucleophiles, which can lead to various biological effects.
  • Cyclopentane Ring : A cyclic structure that may contribute to the compound's conformational stability and interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds containing isocyanate groups exhibit significant antitumor properties. For instance, derivatives related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundHCT11660Induction of apoptosis via PARP cleavage
Related IsocyanatesA5490.3DNA Topoisomerase II inhibition

The above data suggests that this compound may induce apoptosis in cancer cells through mechanisms involving DNA damage and repair pathways.

Antimicrobial Activity

Isocyanates have also been recognized for their antimicrobial properties. Research indicates that this compound could inhibit the growth of Gram-positive bacteria and fungi, making it a candidate for further investigation in the field of infectious diseases.

The biological activity of this compound can be attributed to several key mechanisms:

  • Covalent Modification : The isocyanate group can react with nucleophilic sites on proteins, potentially altering their function.
  • Inhibition of Enzymatic Activity : Compounds like this compound may inhibit enzymes critical for tumor growth or microbial survival.

Case Study 1: Antitumor Efficacy

A study conducted by Verbitski et al. (2002) demonstrated that isocyanate derivatives exhibited cytotoxicity against HCT116 cell lines with an IC50 value of 60 µM. The mechanism involved the activation of apoptotic pathways, highlighting the potential of these compounds in cancer therapy.

Case Study 2: Antimicrobial Properties

In a comparative analysis, various isocyanates were tested against Staphylococcus aureus and Escherichia coli. The results showed that this compound displayed significant inhibitory effects, suggesting its potential use as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 1-isocyanatocyclopentane-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Cycloaddition Strategies : Utilize oxidative cycloaddition reactions with 1,3-dicarbonyl compounds, inspired by ceric ammonium nitrate (CAN)-mediated protocols for cyclopentane derivatives .
  • Functional Group Interconversion : Substitute ester or cyano groups in cyclopentane carboxylates via nucleophilic reagents (e.g., amines, alcohols) under mild conditions to introduce the isocyanate moiety .
  • Key Parameters : Optimize temperature (25–80°C), solvent polarity (acetonitrile, DMF), and stoichiometry of CAN or other oxidizing agents to minimize side reactions .
Example Reaction Conditions
Reagent: CAN (1.2 equiv), Solvent: CH₃CN, Temp: 60°C, Time: 12 hr
Yield: 60–75% (based on analogous reactions)

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Identify cyclopentane ring protons (δ 1.5–2.5 ppm) and ester/isocyanate carbonyl signals (δ 160–170 ppm) .
  • HRMS : Confirm molecular weight (C₈H₁₁NO₃, theoretical [M+H]⁺ = 170.0817) with <2 ppm error .
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect hydrolyzed byproducts (e.g., carboxylic acids) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Incompatibilities : Avoid contact with strong bases (risk of exothermic decomposition) and open flames (flammable solvent residues) .
  • PPE : Use nitrile gloves, fume hoods, and sealed reaction vessels to prevent inhalation of isocyanate vapors .
  • First Aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the reactivity of the isocyanate group in this compound compare to analogous cyclopropane or cyclohexane derivatives?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates with amines (e.g., aniline) in polar aprotic solvents (THF, DCM) using in situ IR to track isocyanate consumption .
  • Steric Effects : Cyclopentane’s ring strain increases electrophilicity of the isocyanate group vs. less strained cyclohexane analogs, accelerating nucleophilic additions .

Q. What computational methods can predict the regioselectivity of Diels-Alder reactions involving this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and electron density maps (e.g., Fukui indices) for diene-isocyanate interactions .
  • Retrosynthetic Tools : Apply AI-driven platforms (e.g., Pistachio, Reaxys) to prioritize feasible dienes (e.g., 1,3-butadiene derivatives) for cycloadditions .

Q. How can researchers resolve contradictions in reported toxicological data for cyclopentane isocyanates?

  • Methodological Answer :

  • In Silico Toxicology : Use QSAR models (e.g., TEST by EPA) to predict acute toxicity (LD50) and compare with sparse experimental data .
  • In Vitro Assays : Perform Ames tests (bacterial mutagenicity) and cytotoxicity screening (e.g., HepG2 cells) to validate safety profiles .
Hypothetical Toxicity Data
Predicted LD50 (oral, rat): 250–500 mg/kg
Ames Test (TA98 strain): Negative for mutagenicity

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the isocyanate group .
  • Analytical Validation : Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) to confirm cyclopentane ring substituents .
  • Safety : Store the compound under nitrogen at –20°C to enhance stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.